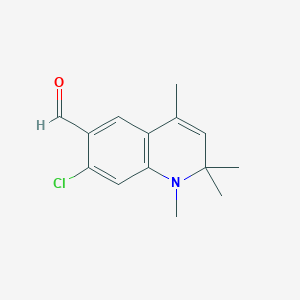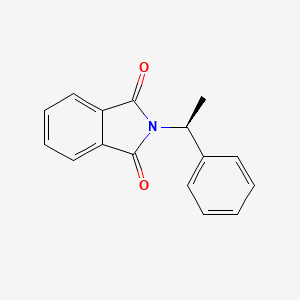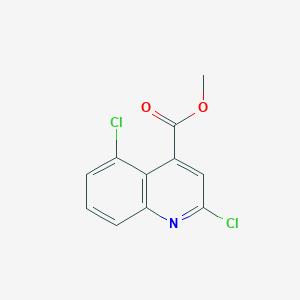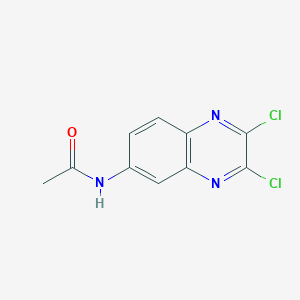
3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds . This particular compound has a molecular formula of C11H12N2O5 and a molecular weight of 252.22 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate, often involves the use of various synthetic strategies. One common method involves the treatment of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane (DCM) at ambient temperature . Another approach includes the use of reductive elimination at alkyl–Pd(IV) promoted by benziodoxole tosylate as an oxidant and silver acetate (AgOAc) as an additive .
Industrial Production Methods
Industrial production methods for azetidines typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the production of polymers and other industrially relevant materials
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-nitrobenzyl azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique four-membered ring structure allows it to engage in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.
4-Nitrobenzyl azetidine-1-carboxylate: A structurally similar compound with different functional groups.
Propiedades
Fórmula molecular |
C11H12N2O5 |
|---|---|
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
(3-hydroxy-4-nitrophenyl)methyl azetidine-1-carboxylate |
InChI |
InChI=1S/C11H12N2O5/c14-10-6-8(2-3-9(10)13(16)17)7-18-11(15)12-4-1-5-12/h2-3,6,14H,1,4-5,7H2 |
Clave InChI |
BHRCYTPHIKJUAT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C(=O)OCC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)









![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)
